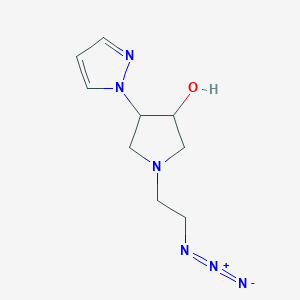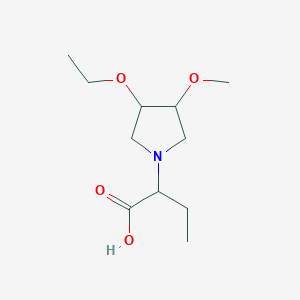
(1-(Ethylsulfonyl)piperidin-2-yl)methanamine hydrochloride
Overview
Description
“(1-(Ethylsulfonyl)piperidin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1581629-30-2 . It has a molecular weight of 242.77 and its IUPAC name is (1-(ethylsulfonyl)piperidin-2-yl)methanamine hydrochloride . The compound is in solid form and is intended for research use only.
Molecular Structure Analysis
The InChI code for “(1-(Ethylsulfonyl)piperidin-2-yl)methanamine hydrochloride” is 1S/C8H18N2O2S.ClH/c1-2-13(11,12)10-6-4-3-5-8(10)7-9;/h8H,2-7,9H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1-(Ethylsulfonyl)piperidin-2-yl)methanamine hydrochloride” is a solid . Its molecular formula is C8H19ClN2O2S and it has a molecular weight of 242.77 g/mol .Scientific Research Applications
Synthesis and Crystal Structure
Research on sulfonamide and piperidine derivatives often focuses on their synthesis and structural characterization. For example, Girish et al. (2008) reported on the synthesis and crystal structure of a sulfonamide piperidine derivative, highlighting the importance of understanding molecular geometry and hydrogen bonding patterns in designing new compounds with potential applications in drug development or material science (Girish et al., 2008).
Antimicrobial and Anticancer Activity
Some piperidine derivatives exhibit antimicrobial and anticancer activities, suggesting their potential as therapeutic agents. For instance, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials, indicating the promise of such structures in developing new antimicrobials (Iqbal et al., 2017). Additionally, compounds with sulfonamide groups have been explored for their potential in treating various diseases, including CNS disorders, as demonstrated by Canale et al. (2016), who identified selective 5-HT7 receptor ligands and multifunctional agents from arylsulfonamide derivatives of (aryloxy)ethyl piperidines (Canale et al., 2016).
Molecular Synthesis Techniques
Research also encompasses the development of novel synthetic methods for piperidine and sulfonamide derivatives, which are crucial for expanding the toolkit of organic synthesis and facilitating the creation of new compounds with potential applications across various scientific fields. For example, Smaliy et al. (2011) proposed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, showcasing the continuous effort to improve synthetic routes for complex molecules (Smaliy et al., 2011).
properties
IUPAC Name |
(1-ethylsulfonylpiperidin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-13(11,12)10-6-4-3-5-8(10)7-9;/h8H,2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUINMFPBJWKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Ethylsulfonyl)piperidin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















